molecular formula C4H5F3N4 B2597389 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine CAS No. 80343-16-4

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2597389
CAS No.: 80343-16-4
M. Wt: 166.107
InChI Key: YHZGCMQWEKYCGW-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms The trifluoromethyl group in this compound is known for its significant electronegativity, which imparts unique chemical properties

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

Safety and Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse with plenty of water .

Preparation Methods

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with trifluoromethylating agents. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield .

Industrial production methods may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of lithiation and electrophilic trapping strategies has also been reported for the synthesis of related compounds .

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine can be compared with other trifluoromethylated triazoles and related compounds. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N4/c1-11-3(8)9-2(10-11)4(5,6)7/h1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZGCMQWEKYCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Amino-1-methyl guanidine sulphate (12.3 g) and trifluoroacetic acid (16 ml) were heated at reflux for 96 h. Excess trifluoroacetic acid was removed by distillation and the residue was basified with sodium bicarbonate and extracted with ethyl acetate. The extract was dried and evaporated to give a white solid (7.2 g) which was recrystallised from a mixture of methyl acetate (8 ml) and petroleum ether (b.p. 60°-80°) (20 ml) to give the title compound as a white powder (5.1 g) m.p. 165°-166°.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

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